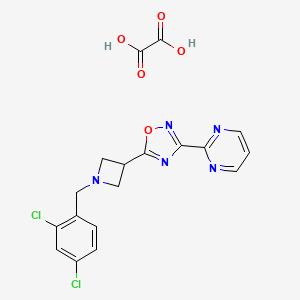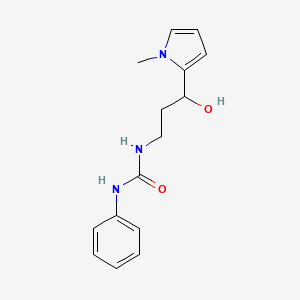![molecular formula C20H20FN3O3S B2647889 2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)ethanone CAS No. 2191265-71-9](/img/structure/B2647889.png)
2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a thiazepan ring, and a ketone group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of applications, such as in the development of pharmaceuticals or materials .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The benzimidazole ring is a fused ring structure that includes a benzene ring and an imidazole ring. The thiazepan ring is a seven-membered ring that includes a sulfur atom and a nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole and thiazepan rings could impact its solubility, stability, and reactivity .Scientific Research Applications
Antimicrobial and Antifungal Activity : Compounds featuring benz[d]imidazole moieties have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines and their derivatives have shown significant activity against clinical isolates of both Gram-positive and Gram-negative bacteria, as well as antifungal activity comparable to standard drugs like Streptomycin, Benzyl penicillin, and Fluconazole (Reddy & Reddy, 2010). This suggests that the subject compound could also have potential uses in developing new antimicrobial agents.
Analytical Applications : The structural features of benzodiazepine derivatives, closely related to the query compound, have been utilized in the analytical determination of drugs. For example, methods involving 19F nuclear magnetic resonance spectrometry have been developed for the simultaneous determination of benzodiazepines and related compounds in aqueous formulations (Bhattacharyya & Grant, 1982). This highlights the potential for the compound to be used in the development of novel analytical techniques for drug monitoring.
Antitumor and Anticancer Activity : Studies on sulfur-containing heterocyclic analogs, such as those incorporating benz[d]imidazole structures, have shown that they can induce cell cycle arrest and apoptotic cell death in cancer cells. This is evidenced by the selective activity against laryngeal cancer cells, where compounds like 1-(3-hydroxybenzo[b]thiophen-2-yl) ethanone have demonstrated significant antiproliferative effects (Haridevamuthu et al., 2023). This suggests that our compound of interest could potentially be explored for its antitumor and anticancer properties.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its potential applications. For example, if it showed promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c21-16-6-2-1-5-15(16)19-9-10-23(11-12-28(19,26)27)20(25)13-24-14-22-17-7-3-4-8-18(17)24/h1-8,14,19H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNMQEZJSZYGAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)CN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-(diethylamino)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2647808.png)
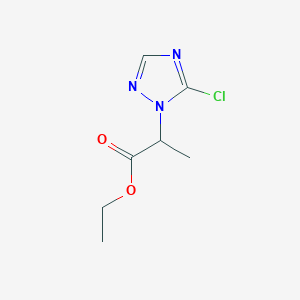

![2-[[(E)-2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2647815.png)
![ethyl 1-(5-{[(2,4-difluorophenyl)sulfonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2647816.png)
![4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2647817.png)
![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2647818.png)
![3-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2647820.png)
![[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2647822.png)
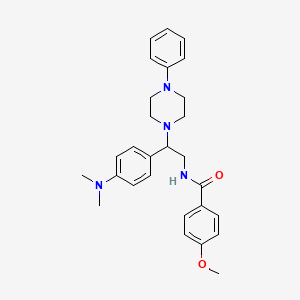
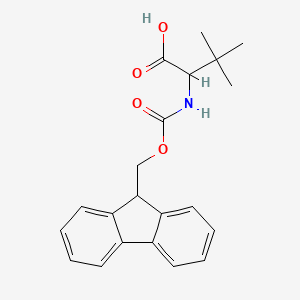
![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2,4-dichlorobenzoate](/img/structure/B2647826.png)
